2-(4-chlorophenoxy)-2-methyl-N-(3-phenyl-1H-1,2,4-triazol-5-yl)propanamide
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Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-(3-phenyl-1H-1,2,4-triazol-5-yl)propanamide is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in pharmaceutical and agrochemical industries. The presence of the 1,2,4-triazole ring in the structure imparts significant pharmacological properties, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(3-phenyl-1H-1,2,4-triazol-5-yl)propanamide typically involves multiple steps. One common method starts with the preparation of 3-amino-1,2,4-triazole, which is then reacted with various reagents to form the desired compound. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-(3-phenyl-1H-1,2,4-triazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-(3-phenyl-1H-1,2,4-triazol-5-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(3-phenyl-1H-1,2,4-triazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The 1,2,4-triazole ring is known to form hydrogen bonds and dipole interactions with biological receptors, leading to its pharmacological effects. The compound may inhibit specific enzymes or receptors, thereby modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing the 1,2,4-triazole ring.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.
Flupoxam: An herbicide with a 1,2,4-triazole structure.
Uniqueness
2-(4-chlorophenoxy)-2-methyl-N-(3-phenyl-1H-1,2,4-triazol-5-yl)propanamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. The combination of the 4-chlorophenoxy and 3-phenyl-1H-1,2,4-triazol-5-yl groups in the molecule enhances its biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C18H17ClN4O2 |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)propanamide |
InChI |
InChI=1S/C18H17ClN4O2/c1-18(2,25-14-10-8-13(19)9-11-14)16(24)21-17-20-15(22-23-17)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,20,21,22,23,24) |
InChI Key |
QEBGDAXCDXZCHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=NNC(=N1)C2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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